![molecular formula C11H10N2O B6492937 2-methyl-3-(pyridin-2-yloxy)pyridine CAS No. 1051942-45-0](/img/structure/B6492937.png)
2-methyl-3-(pyridin-2-yloxy)pyridine
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Overview
Description
Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The pyridine ring occurs in many important compounds, including azines and the vitamins niacin and pyridoxine .
Synthesis Analysis
Pyridine derivatives can be synthesized using various methods. One method involves the condensation of acetaldehyde and ammonia in the presence of an oxide catalyst . Another method involves the condensation of acetone and acrylonitrile to give 5-oxohexanenitrile, which then cyclizes to give 2-picoline .Molecular Structure Analysis
The molecular structure of pyridine consists of a six-membered ring with five carbon atoms and one nitrogen atom . The carbon atoms form a planar, aromatic ring, with the nitrogen atom contributing one electron to the aromatic system .Chemical Reactions Analysis
Pyridine and its derivatives undergo several types of reactions, including electrophilic and nucleophilic substitutions. They can act as bases, forming salts with acids, and as nucleophiles, reacting with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of a pyridine derivative depend on its exact structure. For example, 2-methylpyridine, also known as 2-picoline, is a colorless liquid that has an unpleasant odor similar to pyridine. It is mainly used to make vinylpyridine and the agrichemical nitrapyrin .Scientific Research Applications
Fungicidal Activity
“2-methyl-3-(pyridin-2-yloxy)pyridine” is used in the design and synthesis of pyrimidinamine derivatives, which have shown excellent fungicidal activity . These derivatives are considered promising agricultural compounds due to their outstanding activity and their mode of action, which is different from other fungicides . For instance, one of the compounds, (S)-5-chloro-6-(difluoromethyl)-2-methyl-N-(1-((5-(trifluoromethyl)pyridin-2-yl)oxy)propan-2-yl)pyrimidin-4-amine, had an excellent control effect on corn rust .
Synthesis of 2-Methylpyridines
“2-methyl-3-(pyridin-2-yloxy)pyridine” can be used in the flow synthesis of 2-methylpyridines via α-methylation . This method is superior to batch processes in terms of shorter reaction times, increased safety, avoidance of work-up procedures, and reduced waste . The reactions proceeded with a high degree of selectivity, producing α-methylated pyridines in a much greener fashion than is possible using conventional batch reaction protocols .
Pharmacological Applications
Compounds containing the “2-methyl-3-(pyridin-2-yloxy)pyridine” moiety, such as N-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines, have significant biological and therapeutic value . These compounds have received great attention in recent years due to their varied medicinal applications .
Mechanism of Action
Target of Action
The primary target of 2-methyl-3-(pyridin-2-yloxy)pyridine is the mitochondrial complex I . This complex plays a crucial role in the electron transport chain, a series of protein complexes that transfer electrons through a membrane within mitochondria to drive the production of adenosine triphosphate (ATP), an essential energy source for many cellular processes .
Mode of Action
2-Methyl-3-(pyridin-2-yloxy)pyridine acts as an inhibitor of the mitochondrial complex I . By inhibiting this complex, the compound disrupts the normal flow of electrons through the electron transport chain. This disruption leads to a decrease in the production of ATP, thereby affecting the energy-dependent processes within the cell .
Result of Action
The primary result of the action of 2-methyl-3-(pyridin-2-yloxy)pyridine is the inhibition of fungal growth . By disrupting the energy production within fungal cells, the compound can effectively control fungal infections. For example, it has been shown to have a strong control effect on corn rust .
Safety and Hazards
Future Directions
The synthesis and study of pyridine derivatives continue to be an active area of research due to their wide range of biological activities and their potential use in the development of new drugs . Future research may focus on developing more efficient synthesis methods, exploring new reactions, and studying the biological activity of new pyridine derivatives .
properties
IUPAC Name |
2-methyl-3-pyridin-2-yloxypyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-9-10(5-4-8-12-9)14-11-6-2-3-7-13-11/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQGRPYOBXZBADQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)OC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-(pyridin-2-yloxy)pyridine |
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